molecular formula C10H13N3O3 B8625507 3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid

3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid

Cat. No. B8625507
M. Wt: 223.23 g/mol
InChI Key: PSOIDVGPFZAOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

3-(3-methylbutanoylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-6(2)5-7(14)13-9-8(10(15)16)11-3-4-12-9/h3-4,6H,5H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

PSOIDVGPFZAOFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC=CN=C1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid benzylamide: To a solution of DMF (200 mL), 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol) and diisopropylethyl amine (25.0 mL, 144 mmol) was added isovaleryl chloride (12.4 mL, 86.3 mmol) dropwise at room temperature. The reaction mixture was stirred at room temperature for two hours after which the solvent was removed under reduced pressure and the residue dried under vacuum overnight, to afford 3-(3-methyl-butyrylamino)-pyrazine-2-carboxylic acid as a solid residue. The solid residue was dissolved in acetic anhydride (200 mL) and the mixture stirred at 100° C. overnight. The excess acetic anhydride was removed by distillation under reduced pressure, leaving a residue that was then cooled to room temperature and washed with hexane to give the corresponding oxazinone compound of Formula 103, 2-isobutyl-pyrazino[2,3-d][1,3]-oxazin-4-one, which was carried forward without additional purification. A solution of chloroform (200 mL), the oxazinone of Formula 103, and benzylamine (16.0 mL, 144 mmol) was stirred at 60° C. for two hours. After the complete consumption of the oxazinone, as monitored by reverse phase HPLC, the chloroform was removed under reduced pressure and the residue purified by silica gel chromatography using hexane-EtOAc (1:2) as eluent to obtain the title bis amide, 3-(3-methyl-butyrylamino)-pyrazine-2-carboxylic acid benzylamide (4.5 g 20.0%, three steps). MS (Cl) M/E: 313.1.
Name
3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid benzylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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